

Application Notes and Protocols for Neodecanoic Acid in Metalworking Fluids

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Compound of Interest		
Compound Name:	Neononanoic acid	
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These application notes provide a comprehensive overview of the use of neodecanoic acid as a multifunctional additive in metalworking fluids (MWFs). The information is intended to guide researchers and formulators in leveraging the unique properties of this branched-chain carboxylic acid to enhance fluid performance, longevity, and efficiency in various metalworking operations.

Introduction to Neodecanoic Acid in Metalworking Fluids

Neodecanoic acid, a synthetic, highly branched C10 carboxylic acid, is a versatile component in the formulation of soluble oil, semi-synthetic, and synthetic metalworking fluids.[1][2] Its unique molecular structure provides superior performance characteristics compared to linear fatty acids, making it a valuable additive for enhancing corrosion inhibition, lubricity, and emulsion stability.[2] It is typically used in its neutralized form, often as an amine or metal salt, to ensure solubility and functionality within the aqueous environment of the metalworking fluid. [3]

The primary functions of neodecanoic acid in metalworking fluids include:

• Corrosion Inhibition: Forms a protective, persistent film on metal surfaces to prevent rust and corrosion, effective for both ferrous and non-ferrous metals.[1]



- Lubricity Enhancement: The branched structure of its salts forms a stable lubricating film at the tool-workpiece interface, reducing friction and wear.[1]
- Emulsification and Stability: Acts as a co-emulsifier, improving the stability of oil-in-water emulsions and enhancing the dispersion of other additives.[2]
- Oxidation Stability: Contributes to the thermal and oxidative stability of the fluid, extending its service life.[1]
- Cleaning and Dispersing: Aids in the suspension and removal of metal fines and chips from the cutting zone.[1]

Key Performance Data

The following table summarizes typical performance data for metalworking fluid formulations containing neodecanoic acid. The data presented here is representative and may vary depending on the specific formulation, concentration, and application.



Performance Parameter	Test Method	Formulation without Neodecanoic Acid	Formulation with Neodecanoic Acid (2-5% w/w)
Corrosion Inhibition			
Cast Iron Chip Test	ASTM D4627	Severe Rusting (Rating 4-5)	No Rust to Light Staining (Rating 0-1)
Humidity Cabinet	ASTM D1748	>50% Rust after 24 hours	<10% Rust after 100 hours
Lubricity			
Tapping Torque Efficiency	ASTM D5619	Baseline	15-25% Reduction in Torque
Four-Ball Wear Scar	ASTM D4172	0.65 mm	0.45 mm
Emulsion Stability		_	_
24-Hour Stability Test	Visual	Creaming, Separation	Stable, No Separation
Particle Size (D50)	Light Scattering	5-10 μm	1-3 μm

Experimental Protocols

Corrosion Inhibition: Cast Iron Chip Test (ASTM D4627)

This protocol outlines the procedure for evaluating the corrosion-inhibiting properties of a metalworking fluid using cast iron chips.

Materials:

- · Metalworking fluid concentrate
- Deionized water
- Cast iron chips (freshly prepared)
- Filter paper (Whatman No. 40 or equivalent)



- · Petri dishes
- Pipettes
- Beakers

Procedure:

- Prepare a 5% (v/v) dilution of the metalworking fluid in deionized water.
- Place a piece of filter paper in a Petri dish.
- Thoroughly wet the filter paper with the prepared metalworking fluid dilution.
- Distribute approximately 2 grams of freshly prepared cast iron chips evenly across the wet filter paper.
- Cover the Petri dish and allow it to stand for 2 hours at room temperature.
- After the test period, remove the cast iron chips and visually inspect the filter paper for any signs of rust or staining.
- Rate the degree of corrosion based on the following scale:
 - o 0: No visible rust or staining
 - 1: Trace staining
 - 2: Light rusting
 - 3: Moderate rusting
 - 4: Heavy rusting
 - 5: Severe rusting covering the entire area

Lubricity Evaluation: Tapping Torque Test (ASTM D5619)



This protocol describes the methodology for assessing the lubricity of a metalworking fluid by measuring the torque required to tap a pre-drilled hole.

Materials and Equipment:

- Tapping torque dynamometer
- Standardized test nuts or blocks (e.g., aluminum, steel)
- Standardized taps
- Drill press
- Metalworking fluid dilutions
- Solvent for cleaning

Procedure:

- Prepare the desired dilutions of the metalworking fluid in water.
- Secure the test nut or block in the fixture of the tapping torque dynamometer.
- Drill a hole to the specified diameter and depth in the test piece.
- Thoroughly clean the tap and the drilled hole with a suitable solvent to remove any residual oils or debris.
- Apply a consistent and sufficient amount of the test fluid to the tap and the hole.
- Commence the tapping operation at a controlled speed.
- The dynamometer will record the torque profile during the tapping process. Record the peak torque value.
- Repeat the test at least three times for each fluid and calculate the average torque.
- A lower average torque value indicates superior lubricity.



Emulsion Stability Assessment

This protocol provides a method for evaluating the stability of a metalworking fluid emulsion over time.

Materials:

- Metalworking fluid concentrate
- Hard water (prepared to a specific hardness, e.g., 200 ppm CaCO3)
- Graduated cylinders (100 mL) with stoppers
- Blender or high-shear mixer

Procedure:

- Prepare a 5% (v/v) emulsion of the metalworking fluid in the prepared hard water.
- Homogenize the emulsion using a blender or high-shear mixer for a specified time (e.g., 2 minutes) to ensure a uniform dispersion.
- Immediately pour 100 mL of the freshly prepared emulsion into a graduated cylinder.
- Stopper the cylinder and allow it to stand undisturbed at room temperature.
- Observe and record the following at specified time intervals (e.g., 1, 4, 8, and 24 hours):
 - Creaming: The volume (in mL) of the upper layer of concentrated emulsion.
 - Sedimentation: The volume (in mL) of any settled material at the bottom.
 - Oil Separation: The volume (in mL) of any free oil that has separated from the emulsion.
- A stable emulsion will show minimal or no creaming, sedimentation, or oil separation over the 24-hour period.

Visualizations







Caption: Formulation workflow for a metalworking fluid incorporating neodecanoic acid.

Caption: Experimental workflow for evaluating the performance of neodecanoic acid in MWFs.

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